molecular formula C15H10ClNO2 B8763637 7-Benzoyl-5-chloroindolin-2-one CAS No. 61085-27-6

7-Benzoyl-5-chloroindolin-2-one

Cat. No. B8763637
CAS RN: 61085-27-6
M. Wt: 271.70 g/mol
InChI Key: NPHJDKGTHGICQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzoyl-5-chloroindolin-2-one is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzoyl-5-chloroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzoyl-5-chloroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61085-27-6

Product Name

7-Benzoyl-5-chloroindolin-2-one

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-benzoyl-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-11-6-10-7-13(18)17-14(10)12(8-11)15(19)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)

InChI Key

NPHJDKGTHGICQE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 162.5 g. (1.08 mole) of benzoyl chloride and 260 g. of aluminum chloride (1.80 mole) heated to 200° C. with stirring was treated with 65 g. (.360 mole) of recrystallized 5-chloroindolin-2-one. This mixture was stirred 15 min. and poured over ice. The resulting precipitate was triturated with boiling water and then chloroform. The chloroform solution was washed with 5% sodium bicarbonate, water, dried over sodium sulfate, and stripped to yield approximately 55 g. of a glossy solid. This material was then triturated with hot methanol and the methanol evaporated under vacuum to yield approximately 20 g. of a solid yellow material. Extraction of a benzene solution of this material removed any starting 5-chloroindoline-2-one present and after washing with water and drying the benzene yielded on evaporation 3 g. of a blue-gray material. Trituration of this material with room temperature methanol gave a residue which on recrystallization from methanol yielded 2.5 g. of a tan solid identified as product, m.p. 186°-187° C.
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1.08 mol
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1.8 mol
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